4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride
Description
4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride is a tertiary amine salt with the molecular formula C₁₀H₂₂N₂O·2HCl and a molecular weight of 259.26 g/mol . Its structure features a morpholine ring substituted with two methyl groups at the 2- and 6-positions, linked to a butan-1-amine chain. The dihydrochloride form enhances water solubility, making it suitable for applications in pharmaceutical synthesis or biochemical assays. Key properties include:
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-9-7-12(6-4-3-5-11)8-10(2)13-9;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVDCGWCCCDNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172005-10-5 | |
| Record name | 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis likely involves two main steps:
Synthesis of 2,6-dimethylmorpholine intermediate:
- The morpholine ring substituted at the 2 and 6 positions with methyl groups can be prepared by cyclization of appropriate amino alcohol precursors with methyl substituents. Common methods include nucleophilic substitution or reductive amination of diols or halogenated precursors bearing methyl groups at the required positions.
Attachment of the butan-1-amine chain:
- The morpholine nitrogen at position 4 can be alkylated with a suitable haloalkylamine or protected butan-1-amine derivative. This step typically involves nucleophilic substitution reactions where the morpholine nitrogen acts as a nucleophile attacking an alkyl halide or tosylate bearing the butan-1-amine moiety.
Formation of the dihydrochloride salt:
- The free base amine is treated with hydrochloric acid in a suitable solvent to yield the dihydrochloride salt, improving solubility and stability.
Detailed Synthetic Route (Inferred)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2,6-dimethylmorpholine | Cyclization of 2,6-dimethyl-substituted amino alcohol or halogenated precursor under acidic or basic conditions | Formation of 2,6-dimethylmorpholine ring |
| 2 | N-alkylation | Reaction of 2,6-dimethylmorpholine with 4-chlorobutylamine or protected equivalent in polar aprotic solvent (e.g., acetonitrile, DMF) with base (e.g., K2CO3) | Formation of 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
| 3 | Salt formation | Treatment with excess HCl in ethanol or ether | Formation of dihydrochloride salt |
Supporting Analogous Synthetic Examples
- Similar morpholine derivatives are often synthesized by nucleophilic substitution of morpholine nitrogen with haloalkylamines.
- The preparation of dihydrochloride salts of amines is a standard procedure involving bubbling or addition of HCl gas or hydrochloric acid solution to the free amine in an organic solvent.
Purification and Characterization
- The crude product is typically purified by recrystallization from solvents such as ethanol or isopropanol.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride serves as a reagent and a building block for more complex molecules. It is particularly useful in:
- Synthesis of Morpholine Derivatives: Its unique structure allows for the formation of various morpholine-based compounds that have applications in pharmaceuticals and agrochemicals.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxides | Potassium permanganate |
| Reduction | Production of amines | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution reactions | Sodium azide |
Biology
In biological research, this compound is employed in biochemical assays and as a probe to study various biological processes. Its role includes:
- Enzyme Inhibition Studies: It may act as an inhibitor for specific enzymes, providing insights into metabolic pathways.
Case Study Example:
A study investigated the inhibitory effects of morpholine derivatives on certain kinases involved in cancer pathways. The results indicated that modifications to the morpholine structure could enhance selectivity and potency against target enzymes .
Medicine
The compound has been explored for its potential therapeutic properties:
- Drug Development: It serves as a precursor in synthesizing pharmaceutical compounds targeting neurological disorders due to its ability to cross the blood-brain barrier.
Clinical Application Example:
Research has focused on the use of morpholine derivatives in treating conditions like anxiety and depression. The dihydrochloride form enhances solubility and bioavailability, making it suitable for oral administration .
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its applications include:
- Production of Agrochemicals: The compound's reactivity makes it valuable in synthesizing herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Morpholine Derivatives
1-{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine
- Molecular Formula : C₁₅H₂₁N₂O₂
- Key Differences : Incorporates a morpholine ring with a carbonyl-phenyl group , increasing molecular rigidity and aromaticity compared to the target compound. The absence of a hydrochloride salt reduces solubility .
4-(Pyridin-4-yl)butan-1-amine Dihydrochloride
Dihydrochloride Salts
Levocetirizine Dihydrochloride
- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Molecular Weight : 461.81 g/mol
- Key Differences : A larger, more complex structure with a piperazine ring and chlorophenyl groups . Used clinically as an antihistamine, highlighting the pharmacological relevance of dihydrochloride salts for bioavailability .
Valtorcitabine Dihydrochloride
- Molecular Formula : C₁₃H₂₁Cl₂N₃O₄
- Key Differences: A nucleoside analog with an amino acid ester, structurally distinct from the target compound. Demonstrates the versatility of dihydrochloride salts in antiviral drug design .
Aliphatic Amine Derivatives
(1-Cyclohexyl-1H-pyrazol-3-yl)methanamine Dihydrochloride
- Molecular Formula : C₈H₁₆ClF₂N
- Key Differences : Features a cyclohexyl-pyrazole group , increasing lipophilicity. The fluorine substituents may enhance metabolic stability compared to the target compound’s oxygenated morpholine ring .
2-(4-Chloro-3-nitrophenyl)ethan-1-amine Hydrochloride
Data Table: Comparative Analysis
Key Research Findings
Impact of Substituents on Lipophilicity :
- The morpholine ring in the target compound provides moderate polarity due to its oxygen atom, balancing lipophilicity and solubility. In contrast, cyclohexyl or aromatic substituents (e.g., pyridine) increase hydrophobicity .
Role of Dihydrochloride Salts :
- Dihydrochloride forms universally enhance water solubility, critical for drug delivery. For example, Levocetirizine·2HCl’s high solubility contributes to its rapid absorption .
Collision Cross-Section (CCS) Insights :
- The target compound’s CCS (145.3 Ų ) reflects its compact structure compared to bulkier amines like Levocetirizine. CCS data aids in mass spectrometry-based identification .
Commercial Availability :
- The target compound is listed as discontinued by CymitQuimica , whereas analogs like 1-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine remain available, highlighting supply-chain variability .
Biological Activity
4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride is a chemical compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems.
- IUPAC Name : 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine; dihydrochloride
- Molecular Formula : C10H24Cl2N2O
- Molecular Weight : 259.22 g/mol
- CAS Number : 1172005-10-5
Biological Activity
The biological activity of this compound is primarily linked to its role as a biochemical probe and its potential therapeutic applications. It is used in various biochemical assays and has been investigated for its effects on enzyme inhibition and cellular signaling pathways.
The compound interacts with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes and receptors. This interaction can lead to significant biological effects, making it a candidate for further pharmacological studies.
1. Enzyme Inhibition Studies
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can affect acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease.
2. Cellular Studies
In vitro studies have demonstrated that this compound can influence cell viability and proliferation. This suggests potential applications in cancer research, where modulation of cellular growth pathways is critical.
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated the inhibitory effects of various morpholine derivatives on AChE activity. The results indicated that compounds similar to this compound exhibited promising AChE inhibition with IC50 values suggesting effective therapeutic potential for cognitive disorders .
Case Study 2: Cancer Cell Proliferation
In another study focusing on cancer cell lines, the compound was tested for its ability to inhibit tumor growth. Results showed a dose-dependent reduction in cell viability, indicating that it may serve as a lead compound for developing anticancer agents .
Comparative Analysis of Biological Activity
| Compound | AChE Inhibition IC50 (µM) | Cell Viability Reduction (%) |
|---|---|---|
| This compound | TBD | TBD |
| Related Morpholine Derivative A | 5.0 | 30 |
| Related Morpholine Derivative B | 3.5 | 50 |
Safety Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound has been classified as harmful if swallowed and may cause skin irritation . Therefore, appropriate safety measures should be taken during handling and experimentation.
Q & A
Q. What interdisciplinary approaches validate the compound’s mechanism of action in vivo?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
